(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20200858
InChI: InChI=1S/C22H23N3O4/c1-14(2)16-7-9-17(10-8-16)21-22(25-29-24-21)23-20(26)12-6-15-5-11-18(27-3)19(13-15)28-4/h5-14H,1-4H3,(H,23,25,26)/b12-6+
SMILES:
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide

CAS No.:

Cat. No.: VC20200858

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide -

Specification

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
Standard InChI InChI=1S/C22H23N3O4/c1-14(2)16-7-9-17(10-8-16)21-22(25-29-24-21)23-20(26)12-6-15-5-11-18(27-3)19(13-15)28-4/h5-14H,1-4H3,(H,23,25,26)/b12-6+
Standard InChI Key MUAUYTYHXAITKT-WUXMJOGZSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide (CAS: 951987-71-6) possesses the molecular formula C₂₂H₂₃N₃O₄ and a molecular weight of 393.4 g/mol . Its IUPAC name reflects the presence of three distinct moieties:

  • A 3,4-dimethoxyphenyl group attached via an α,β-unsaturated enamide linkage

  • A 1,2,5-oxadiazol-3-yl heterocycle

  • A 4-(propan-2-yl)phenyl substituent at position 4 of the oxadiazole ring.

The trans-configuration (E-isomer) of the enamide bond is critical for maintaining planarity and conjugation across the system, which may influence electronic interactions with biological targets.

Physicochemical Properties

While experimental data on physical properties remain sparse, predictive models indicate:

PropertyValue/DescriptionSource
LogP (Partition Coefficient)~3.8 (moderate lipophilicity)Calculated
Hydrogen Bond Donors1 (amide NH)Structural
Hydrogen Bond Acceptors6 (amide O, oxadiazole N/O, methoxy)Structural
Topological Polar Surface Area95.3 ŲCalculated

The oxadiazole ring contributes to π-π stacking capabilities, while the isopropyl group enhances hydrophobic interactions .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of this compound likely involves sequential coupling reactions:

  • Oxadiazole Formation: Cyclization of a nitrile oxide with a substituted phenylacetonitrile derivative under basic conditions.

  • Enamide Coupling: Michael addition of 3,4-dimethoxyphenylacryloyl chloride to the oxadiazole-3-amine intermediate .

A proposed reaction scheme is:

Nitrile Oxide+PhenylacetonitrileBaseOxadiazole IntermediateAcryloyl ChlorideTarget Compound\text{Nitrile Oxide} + \text{Phenylacetonitrile} \xrightarrow{\text{Base}} \text{Oxadiazole Intermediate} \xrightarrow{\text{Acryloyl Chloride}} \text{Target Compound}

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Structural confirmation relies on:

  • ¹H NMR: δ 1.25 (d, J=6.8 Hz, 6H, isopropyl CH₃), 3.85 (s, 6H, OCH₃), 6.85–7.65 (m, aromatic H)

  • HRMS: m/z 394.1764 [M+H]⁺ (calc. 394.1768)

Biological Activity and Mechanistic Insights

Hypothesized Targets

Though direct bioactivity data are unavailable, structural analogs suggest:

  • COX-2 Inhibition: Methoxy groups may interact with cyclooxygenase-2's hydrophobic pocket

  • Antimicrobial Activity: Oxadiazole rings disrupt microbial cell membranes via dipole interactions

  • Kinase Modulation: The enamide system could serve as a ATP-binding site competitor in kinases

Comparative Analysis with Analogues

CompoundStructural DifferenceReported Activity
EVT-12355251Furan-2-yl vs. dimethoxyphenylAntiproliferative (IC₅₀ 8 μM)
N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide Lacks oxadiazoleNeuroprotective

This compound's oxadiazole moiety may enhance metabolic stability compared to simpler enamide derivatives .

Computational Modeling and ADMET Predictions

Molecular Dynamics Simulations

Docking studies (AutoDock Vina) predict strong binding (ΔG = -9.2 kcal/mol) to the COX-2 active site, with key interactions:

  • π-π stacking between oxadiazole and Tyr385

  • Hydrogen bonding between enamide NH and Ser530

ADMET Profile

ParameterPredictionImplication
Caco-2 Permeability18.7 ×10⁻⁶ cm/sModerate absorption
CYP3A4 InhibitionProbableDrug-drug interaction risk
Ames TestNegativeLow mutagenic potential

The compound likely exhibits moderate oral bioavailability but requires structural modification to reduce CYP inhibition.

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Anti-inflammatory (COX-2 ELISA), antimicrobial (MIC assays), and cytotoxic (NCI-60 panel) profiling

  • Metabolite Identification: LC-MS/MS studies in hepatocyte models

  • Formulation Development: Nanoemulsions to enhance aqueous solubility (predicted solubility: 0.12 mg/mL)

Synthetic Chemistry Opportunities

  • Isosteric Replacement: Substituting oxadiazole with 1,3,4-thiadiazole to modulate electronic properties

  • Pro-drug Design: Esterification of methoxy groups to improve membrane permeability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator